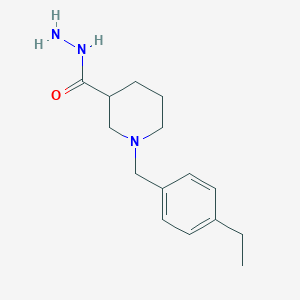![molecular formula C19H16Cl2N2O2 B3846516 N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide](/img/structure/B3846516.png)
N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide
Vue d'ensemble
Description
N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide, also known as ACD or CB-1 receptor antagonist, is a chemical compound that has been widely studied in the field of pharmacology. This compound is known for its ability to bind to the CB-1 receptor, which is a receptor found in the brain and other parts of the body. The CB-1 receptor is known to play a role in various physiological processes, including appetite regulation, pain sensation, and mood.
Mécanisme D'action
N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide acts as a CB-1 receptor antagonist, meaning that it binds to the CB-1 receptor and prevents the binding of other molecules, such as THC. The CB-1 receptor is known to play a role in various physiological processes, including appetite regulation, pain sensation, and mood. By blocking the CB-1 receptor, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide can modulate these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide are largely related to its ability to block the CB-1 receptor. By blocking the CB-1 receptor, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide can reduce appetite, reduce body weight, and block the pain-relieving effects of THC. Additionally, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide is that it is a highly selective CB-1 receptor antagonist, meaning that it specifically targets the CB-1 receptor and does not affect other receptors in the body. Additionally, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been shown to be effective in reducing food intake and body weight in animal models, suggesting that it may be a useful tool for studying the mechanisms of obesity. However, one limitation of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide is that it has poor water solubility, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide. One area of research is in the development of more water-soluble formulations of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide, which would make it easier to administer in experimental settings. Additionally, further research is needed to determine the long-term effects of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide on appetite regulation, body weight, and other physiological processes. Finally, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide may have potential therapeutic applications in the treatment of addiction and anxiety disorders, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide is a CB-1 receptor antagonist that has been extensively studied for its potential therapeutic applications. N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been shown to reduce food intake, body weight, and the pain-relieving effects of THC, making it a useful tool for studying the mechanisms of obesity and pain. Additionally, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide may have potential therapeutic applications in the treatment of addiction and anxiety disorders. Further research is needed to explore these possibilities and to develop more water-soluble formulations of N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide.
Applications De Recherche Scientifique
N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is in the treatment of obesity. N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been shown to reduce food intake and body weight in animal models, suggesting that it may be a potential treatment for obesity. N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has also been studied for its potential use in the treatment of addiction, as it can block the effects of THC, the main psychoactive component of marijuana. Additionally, N-{1-[(allylamino)carbonyl]-2-phenylvinyl}-2,4-dichlorobenzamide has been studied for its potential use in the treatment of pain, as it can block the pain-relieving effects of THC.
Propriétés
IUPAC Name |
2,4-dichloro-N-[(E)-3-oxo-1-phenyl-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2/c1-2-10-22-19(25)17(11-13-6-4-3-5-7-13)23-18(24)15-9-8-14(20)12-16(15)21/h2-9,11-12H,1,10H2,(H,22,25)(H,23,24)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVUHPQORFPVJF-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2,4-dimethylphenoxy)butyl]-2,4-pentanedione](/img/structure/B3846438.png)
![1-[4-(isopropylthio)butoxy]-2-nitrobenzene](/img/structure/B3846452.png)
hydrazone](/img/structure/B3846454.png)


![1-[4-(2-naphthyloxy)butyl]-1H-imidazole](/img/structure/B3846470.png)

![1-[4-(isopropylthio)butoxy]-4-nitrobenzene](/img/structure/B3846492.png)


![1-{[5-(isopropylthio)pentyl]oxy}-2-methoxybenzene](/img/structure/B3846510.png)
![1-[6-(3-methoxyphenoxy)hexyl]-1H-imidazole](/img/structure/B3846513.png)

![1-[4-(2-methoxyphenoxy)butyl]piperidine](/img/structure/B3846521.png)